Cas no 2244064-17-1 (tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate)

tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate 化学的及び物理的性質
名前と識別子
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- tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate
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- インチ: 1S/C11H20F3NO2S/c1-7(2)8(6-18-11(12,13)14)15-9(16)17-10(3,4)5/h7-8H,6H2,1-5H3,(H,15,16)/t8-/m0/s1
- InChIKey: QPXCMKUHCVTTMY-QMMMGPOBSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)N[C@@H](CSC(F)(F)F)C(C)C
tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC502895-250mg |
tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate |
2244064-17-1 | 95% | 250mg |
£18.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588615-250mg |
Tert-butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate |
2244064-17-1 | 98% | 250mg |
¥1664 | 2023-03-11 | |
abcr | AB598702-1g |
tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate; . |
2244064-17-1 | 1g |
€137.90 | 2024-07-24 | ||
abcr | AB598702-250mg |
tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate; . |
2244064-17-1 | 250mg |
€66.70 | 2024-07-24 | ||
Apollo Scientific | PC502895-1g |
tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate |
2244064-17-1 | 95% | 1g |
£64.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588615-1g |
Tert-butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate |
2244064-17-1 | 98% | 1g |
¥5752 | 2023-03-11 |
tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate 関連文献
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamateに関する追加情報
tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate: A Comprehensive Overview
The compound tert-butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate, identified by the CAS number 2244064-17-1, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of carbamates, which are widely used in agriculture, pharmaceuticals, and other industrial sectors due to their unique chemical properties. The structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety, with a chiral center at the butan-2-yl position, making it an enantiomerically pure compound.
The synthesis of tert-butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate involves a series of carefully controlled reactions, including nucleophilic substitution and stereo-specific catalytic processes. Recent advancements in asymmetric synthesis have enabled the production of this compound with high enantiomeric excess, which is crucial for its application in chiral resolution and enantioselective catalysis. The presence of the trifluoromethyl thio group imparts unique electronic and steric properties to the molecule, enhancing its stability and reactivity in various chemical environments.
One of the most notable applications of this compound is in the field of pest control. Studies have shown that tert-butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate exhibits potent insecticidal activity against a wide range of agricultural pests. Its ability to disrupt insect nervous systems through selective inhibition of acetylcholinesterase makes it an effective alternative to traditional pesticides, which often pose environmental and health risks. Moreover, its high selectivity ensures minimal impact on non-target species, aligning with current trends toward sustainable agriculture.
In addition to its pesticidal applications, this compound has shown promise in the pharmaceutical industry. Research indicates that it may serve as a lead compound for the development of novel drugs targeting specific enzyme systems. The chiral nature of the molecule allows for fine-tuning of pharmacokinetic properties, enhancing bioavailability and reducing adverse effects. Recent studies have explored its potential as an inhibitor of certain proteases involved in inflammatory diseases, opening new avenues for therapeutic intervention.
The environmental impact of tert-butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yli)carbamate has also been a focus of recent research. While it demonstrates high efficacy in its intended applications, concerns about its persistence in soil and water systems have led to investigations into its biodegradation pathways. Findings suggest that under aerobic conditions, the compound undergoes rapid microbial degradation, reducing its environmental footprint. However, further studies are required to fully understand its long-term ecological effects.
In conclusion, tert-butyl (R)-(3-methyl-1-(trifluoromethylthio)butan-...)carbamate is a versatile compound with diverse applications across multiple industries. Its unique chemical structure, combined with advancements in synthetic methodologies and application research, positions it as a valuable tool in modern chemistry. As ongoing studies continue to uncover new potential uses and optimize its production processes, this compound is poised to play an increasingly important role in both agricultural and medical sectors.
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